molecular formula C22H16ClN3O3 B11044831 N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11044831
M. Wt: 405.8 g/mol
InChI Key: IEMXJQLUHQGXRB-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-(2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-(2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE typically involves the condensation of 3-chloroaniline with a suitable quinazolinone precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-(2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-CHLOROPHENYL)-2-(2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical research.

Medicine

In medicine, quinazolinone derivatives, including this compound, are explored for their potential therapeutic effects. They have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-(2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE
  • N-(4-CHLOROPHENYL)-2-(2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE
  • N-(3-BROMOPHENYL)-2-(2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE

Uniqueness

N-(3-CHLOROPHENYL)-2-(2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDE is unique due to the presence of both the 3-chlorophenyl and 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-1-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenylquinazolin-1-yl)acetamide

InChI

InChI=1S/C22H16ClN3O3/c23-15-7-6-8-16(13-15)24-20(27)14-25-19-12-5-4-11-18(19)21(28)26(22(25)29)17-9-2-1-3-10-17/h1-13H,14H2,(H,24,27)

InChI Key

IEMXJQLUHQGXRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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